Ppack trifluoroacetate, also known as PPACK (trifluoroacetate salt), is a synthetic peptide derivative recognized for its potent ability to irreversibly inhibit thrombin-mediated platelet activation. This compound specifically binds to the active site of thrombin, a key enzyme in the coagulation cascade, thereby preventing blood clot formation. The compound has garnered attention in both research and clinical settings due to its specificity and effectiveness in modulating hemostatic processes.
Ppack trifluoroacetate is classified as a peptide inhibitor and is derived from the coupling of specific amino acid residues, including D-phenylalanine, proline, and arginine. It is primarily sourced from chemical suppliers specializing in biochemicals and pharmaceuticals. The compound's CAS number is 157379-44-7, which facilitates its identification in various databases and chemical inventories.
The synthesis of Ppack trifluoroacetate typically involves peptide synthesis techniques. The most common method includes the coupling of D-phenylalanyl, prolyl, and arginyl residues with a chloromethyl ketone group. The reaction conditions often utilize organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol to facilitate the coupling process.
Ppack trifluoroacetate has a complex molecular structure characterized by its peptide backbone and trifluoroacetate moiety. The structural formula can be represented as .
Ppack trifluoroacetate primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. Additionally, it can participate in peptide coupling reactions typical for peptide-based compounds.
The major products formed from these reactions include various substituted derivatives of Ppack trifluoroacetate and extended peptide chains resulting from peptide coupling.
Ppack trifluoroacetate exerts its pharmacological effects through irreversible inhibition of thrombin, which is crucial for platelet activation in the coagulation cascade. The binding affinity to thrombin is characterized by a dissociation constant (Ki) of 0.24 nM, indicating a strong interaction.
Ppack trifluoroacetate has significant scientific applications, particularly in research related to thrombosis and hemostasis. Its ability to inhibit thrombin makes it valuable for studying:
Additionally, it serves as a tool for investigating cellular processes such as angiogenesis and inflammation due to its effects on thrombin activity.
PPACK derivatives originated from mechanistic studies on serine proteases in the 1980s. The foundational work by Kettner and Shaw established chloromethylketone (CMK) groups as irreversible inhibitors targeting the catalytic serine residue through covalent bond formation. PPACK II (H-D-Phe-Phe-Arg-chloromethylketone), specifically developed as a potent inhibitor of plasma and glandular kallikreins, emerged from systematic modifications of the CMK scaffold to enhance specificity and binding affinity. Its trifluoroacetate salt form became prevalent due to synthetic necessities: Trifluoroacetic acid (TFA) serves as the standard cleavage agent in Fmoc-based solid-phase peptide synthesis (SPPS), yielding peptides as TFA salts after purification and lyophilization [4] [8].
The adoption of TFA counterions was not deliberate but rather a consequence of industrial SPPS workflows. During resin cleavage and high-performance liquid chromatography (HPLC) purification, TFA ensures protonation of basic residues (e.g., Arg, Lys) and improves separation resolution. Consequently, residual TFA persists in the final product, typically constituting 15–55% of peptide preparations by weight [4] [8]. For PPACK II, this process results in a stable, water-soluble trifluoroacetate salt (solubility: 100 mg/mL), facilitating its application in biochemical assays [7].
Table 1: Key Historical Milestones in PPACK Development
Year | Development | Significance |
---|---|---|
1981 | CMK inhibitor concept (Kettner & Shaw) | Established CMK as irreversible protease inhibitors |
1987 | PPACK characterization (Gibson et al.) | Identified specificity for kallikreins |
1989 | TFA-salt adoption in SPPS | Enabled high-purity peptide isolation (≥95%) |
2007 | Commercial standardization (Calbiochem®) | PPACK II trifluoroacetate cataloged as research reagent |
PPACK trifluoroacetate's bioactivity hinges on its tripeptide sequence (D-Phe-Phe-Arg) and the reactive chloromethylketone warhead. The structure adopts a β-strand conformation that mimics natural protease substrates, allowing precise docking into enzyme active sites. The N-terminal D-Phe enhances metabolic stability by resisting chiral recognition, while the C-terminal Arg-chloromethylketone forms an irreversible covalent adduct with the catalytic serine residue (e.g., Ser195 in kallikreins). This mechanism is quantified by second-order rate constants (kinact/Ki) exceeding 10⁶ M⁻¹s⁻¹ for target enzymes [7].
Notably, the trifluoroacetate counterion itself does not participate in enzyme binding but indirectly modulates functionality. Studies on analogous antimicrobial peptides (e.g., pexiganan) reveal that TFA salts exhibit altered hemolytic activity compared to acetate or hydrochloride forms. For instance, pexiganan-TFA shows 7.04% hemolysis at 256 µg/mL versus 30.75% for its acetate salt [4]. This suggests counterions influence peptide behavior at biomembranes through subtle changes in charge distribution or aggregation propensity. In PPACK's case, the TFA counterion may optimize solubility for in vitro applications, though it could introduce experimental artifacts in sensitive biological systems (see Section 1.3).
Table 2: Structural Determinants of PPACK Bioactivity
Structural Element | Functional Role | Consequence |
---|---|---|
D-Phe at P3 position | Steric hindrance & chiral stability | Prolongs plasma half-life |
Arg-chloromethylketone | Covalent bond with catalytic Ser/His residues | Irreversible inhibition; high specificity |
TFA counterion | Protonation of Arg guanidinium group | Enhanced water solubility; salt-bridge suppression |
The TFA counterion exerts multifaceted effects on PPACK's stability, bioactivity, and experimental reliability:
Solubility and Formulation Stability: TFA salts enhance aqueous solubility (critical for in vitro assays) but may accelerate aggregation. Trifluoroacetate ions disrupt hydrogen-bonding networks, potentially destabilizing α-helical or β-sheet structures in peptides. In LL-37, TFA⁻ induces helical conformations more effectively than Cl⁻, while in glucagon, TFA promotes fibril formation at pH 2.0 [2] [5]. For PPACK, which lacks stable secondary structure, TFA likely minimizes self-association by electrostatic repulsion between protonated Arg residues.
Biological Interference: Residual TFA introduces confounding effects in cellular and animal studies. At nanomolar concentrations (≥10 nM), TFA suppresses osteoblast proliferation by 10%, while at micromolar levels (0.5–7.0 mM), it stimulates murine glioma cell growth. Such dose-dependent effects risk false interpretations of peptide toxicity or efficacy [4] [8]. In immunological models, TFA salts of myelin oligodendrocyte glycoprotein (MOG35–55) peptides accelerate experimental autoimmune encephalomyelitis onset by ~5 days compared to acetates, indicating adjuvant-like activity [4].
Analytical Challenges: TFA complicates structural characterization. Its strong infrared absorption at 1670 cm⁻¹ overlaps with amide I bands, obscuring analysis of peptide secondary structure via FTIR. Similarly, in NMR, trifluoroacetate signals may mask critical proton resonances [4] [8]. These limitations necessitate counterion exchange (e.g., to HCl) before biophysical studies.
Table 3: Comparative Impact of Counterions on Peptide Therapeutics
Parameter | Trifluoroacetate (TFA⁻) | Acetate (AcO⁻) | Chloride (Cl⁻) |
---|---|---|---|
Solubility in water | High (≥100 mg/mL for PPACK) | Moderate | Moderate to high |
Hemolysis (pexiganan) | 7.04% at 256 µg/mL | 30.75% at 256 µg/mL | 8.51% at 256 µg/mL |
Cellular toxicity | Variable (cell-type dependent) | Lower in some AMPs | Moderate |
Structural analysis | Obscures FTIR/NMR | Minimal interference | Minimal interference |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7